Molecular Weight Differentiation: 3-(Pyrazin-2-ylformamido)propanoic acid vs. Phenylalanine-Derived Bortezomib Intermediate (CAS 114457-94-2)
3-(Pyrazin-2-ylformamido)propanoic acid (MW 195.18 g/mol) is 28.0% lighter than the widely used (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (CAS 114457-94-2, MW 271.27 g/mol), the key synthetic precursor to the proteasome inhibitor bortezomib. This substantial mass difference arises from the absence of the benzyl sidechain in the beta-alanine backbone, resulting in reduced steric bulk, lower logP, and markedly different chromatographic retention behavior.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 195.18 g/mol (C₈H₉N₃O₃) |
| Comparator Or Baseline | (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: 271.27 g/mol (C₁₄H₁₃N₃O₃) |
| Quantified Difference | Target compound is 76.09 g/mol (28.0%) lighter; lacks the phenylalanine benzyl sidechain |
| Conditions | Calculated from molecular formulae; verified via vendor certificates of analysis |
Why This Matters
The 28% lower molecular weight directly impacts molar equivalents in coupling reactions, solubility profiles, and LCMS detection sensitivity, making this compound the preferred choice when a minimal steric footprint pyrazine-2-carboxamide building block is required.
